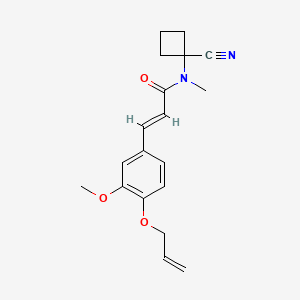

![molecular formula C9H17NO2 B2691661 7,7-Dimethoxyspiro[3.3]heptan-2-amine CAS No. 2411279-23-5](/img/structure/B2691661.png)

7,7-Dimethoxyspiro[3.3]heptan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

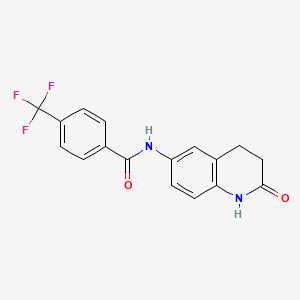

7,7-Dimethoxyspiro[3.3]heptan-2-amine, also known as TMA-2, is a psychoactive substance belonging to the family of phenethylamines. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist, who was interested in exploring the potential of psychoactive compounds. TMA-2 is a structural analog of mescaline, a naturally occurring psychedelic substance found in certain cacti.

科学的研究の応用

Novel Terpenoid Insect Repellent

The nitrogen-containing terpene, closely related to the structural family of 7,7-Dimethoxyspiro[3.3]heptan-2-amine, was identified as an effective insect repellent. Isolated from the defensive secretion of a milliped, it showcases repellent properties against ants and acts as a topical irritant to insects, highlighting its potential for development into natural insect repellent formulations (Smolanoff et al., 1975).

Synthetic Pathways and Substitution Reactions

Research into the synthesis and substitution reactions of spiro compounds, akin to 7,7-Dimethoxyspiro[3.3]heptan-2-amine, provides insights into their versatile chemical properties. The study demonstrated the possibility of substituting the dimethylamino group with other amines, indicating a breadth of applications in synthesizing novel compounds with varying functionalities (Vilsmaier & Kristen, 1982).

Advancements in Reductive Amination Techniques

The development of practical routes to 2,6-diazaspiro[3.3]heptanes through reductive amination showcases the compound's role in facilitating library or large-scale synthesis. This advancement underscores the potential of 7,7-Dimethoxyspiro[3.3]heptan-2-amine derivatives in diverse synthetic applications, including pharmaceuticals and materials science (Hamza et al., 2007).

Pd-Catalyzed Aryl Amination Reactions

The synthesis of a 2,6-diazaspiro[3.3]heptane building block and its application in Pd-catalyzed aryl amination reactions highlight the compound's utility in organic synthesis, particularly as a structural surrogate of piperazine. This research provides a foundation for the synthesis of diverse N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes, offering valuable insights into the chemical versatility of spiro compounds (Burkhard & Carreira, 2008).

Crystal and Molecular Structures

Investigations into the crystal and molecular structures of compounds featuring 7,7-Dimethoxyspiro[3.3]heptan-2-amine analogs contribute to our understanding of their electronic and vibrational structures. This research has implications for the design of materials with specific optical or electronic properties, enhancing the utility of spiro compounds in materials science (Christidis et al., 1995).

Biobased Amines for Sustainable Chemistry

The exploration of biobased amines, including derivatives of 7,7-Dimethoxyspiro[3.3]heptan-2-amine, underscores their significance in the development of sustainable polymers. This research aligns with the growing interest in biobased monomers and polymers, highlighting the potential of such compounds in reducing reliance on fossil fuels and enhancing environmental sustainability (Froidevaux et al., 2016).

特性

IUPAC Name |

7,7-dimethoxyspiro[3.3]heptan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-11-9(12-2)4-3-8(9)5-7(10)6-8/h7H,3-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOPXZFSKCYFEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC12CC(C2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Dimethoxyspiro[3.3]heptan-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

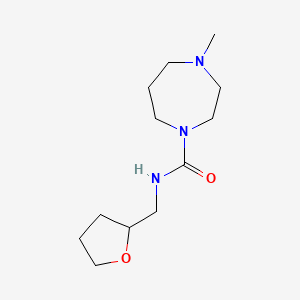

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2691579.png)

![5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

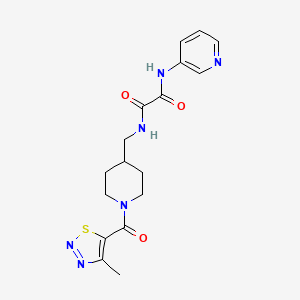

![3-Tert-butyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2691584.png)

![5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one](/img/structure/B2691589.png)

![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2691592.png)

![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)

![3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2691601.png)